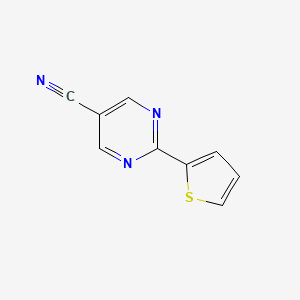

2-(Thiophen-2-YL)pyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

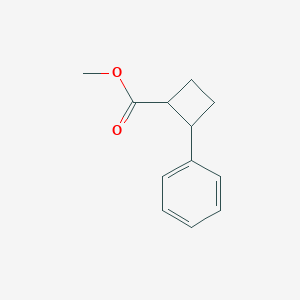

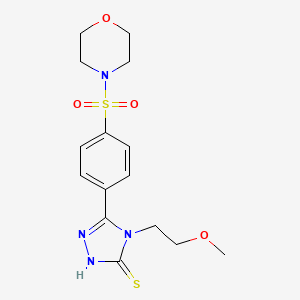

5-Ciano-2-(tiofeno-2-il)pirimidina es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un grupo tiofeno en la posición 2 y un grupo ciano en la posición 5

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Ciano-2-(tiofeno-2-il)pirimidina generalmente implica la condensación de aldehídos apropiados con tiourea y cianoacetato de etilo en etanol, en presencia de potasio anhidro . Esta reacción produce intermediarios como 6-(tiofeno-2-il)-2-tiouracil-5-carbonitrilo, que se puede procesar aún más para obtener el compuesto deseado.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para 5-Ciano-2-(tiofeno-2-il)pirimidina no están ampliamente documentados, el enfoque general implicaría optimizar la síntesis de laboratorio para la producción a gran escala. Esto incluiría escalar la reacción, garantizar una calidad constante e implementar procesos rentables y respetuosos con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

5-Ciano-2-(tiofeno-2-il)pirimidina puede someterse a varias reacciones químicas, que incluyen:

Oxidación: El anillo de tiofeno se puede oxidar en condiciones específicas.

Reducción: El grupo ciano se puede reducir a una amina.

Sustitución: El anillo de pirimidina puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Se puede emplear la hidrogenación catalítica o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Oxidación: Derivados de tiofeno oxidados.

Reducción: Derivados de pirimidina sustituidos con amino.

Sustitución: Varios derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 5-Ciano-2-(tiofeno-2-il)pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la actividad de la dihidrofolato reductasa (DHFR), una enzima crucial para la síntesis de ADN . Esta inhibición interrumpe la vía del folato, lo que lleva a la supresión de la proliferación celular, lo cual es particularmente útil en el tratamiento del cáncer.

Comparación Con Compuestos Similares

Compuestos similares

6-(Tiofeno-2-il)-2-tiouracil-5-carbonitrilo: Otro derivado de pirimidina sustituido con tiofeno.

2-Fenilpiridina: Un compuesto estructuralmente similar con un grupo fenilo en lugar de un tiofeno.

2-(Benzo[b]tiofeno-2-il)piridina: Un compuesto con un grupo benzo[b]tiofeno en lugar de un tiofeno simple.

Singularidad

5-Ciano-2-(tiofeno-2-il)pirimidina se destaca por su combinación única de un anillo de tiofeno y un grupo ciano en el andamiaje de pirimidina. Esta disposición estructural imparte propiedades electrónicas y reactividad distintas, lo que la convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos y materiales.

Propiedades

Fórmula molecular |

C9H5N3S |

|---|---|

Peso molecular |

187.22 g/mol |

Nombre IUPAC |

2-thiophen-2-ylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C9H5N3S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |

Clave InChI |

DORHGMGYFCAAFV-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)C2=NC=C(C=N2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)

![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)